3-butoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Overview
Description
3-butoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core linked to an oxazolo[4,5-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazolo[4,5-b]pyridine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The benzamide moiety is then introduced via amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
3-butoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial strains.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by binding to bacterial enzymes, thereby disrupting essential metabolic processes . In cancer cells, it might induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar Compounds
- **2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- **N-[2-Methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitro-2-furamide
Uniqueness
3-butoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the butoxy group can influence its lipophilicity and, consequently, its interaction with biological membranes .
Properties
IUPAC Name |
3-butoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-3-13-28-19-10-5-7-16(15-19)22(27)25-18-9-4-8-17(14-18)23-26-21-20(29-23)11-6-12-24-21/h4-12,14-15H,2-3,13H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKXIRYSFTWMHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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